(2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one
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Overview
Description
(2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains an ethoxy group and two iodine atoms attached to the phenyl ring, as well as a methylene group linked to the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromoacetophenone, with sulfur.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable base, such as sodium ethoxide.
Formation of the Methylene Group: The methylene group can be introduced through a condensation reaction with formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of a carbonyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a benzothiophene-3-one derivative with a carbonyl group.
Reduction: Formation of a benzothiophene-3-ol derivative.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(2-methoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-2-[(2-ethoxy-3,5-dibromophenyl)methylidene]-1-benzothiophen-3-one: Similar structure but with bromine atoms instead of iodine atoms.
(2E)-2-[(2-ethoxy-3,5-dichlorophenyl)methylidene]-1-benzothiophen-3-one: Similar structure but with chlorine atoms instead of iodine atoms.
Uniqueness
The presence of iodine atoms in (2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. The ethoxy group also contributes to its distinct chemical behavior compared to similar compounds with different substituents
Properties
IUPAC Name |
(2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2O2S/c1-2-21-17-10(7-11(18)9-13(17)19)8-15-16(20)12-5-3-4-6-14(12)22-15/h3-9H,2H2,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVMUQJYXATPNA-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)I)C=C2C(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)I)/C=C/2\C(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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